molecular formula C12H13NO4S B1395525 ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 131436-78-7

ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B1395525
M. Wt: 267.3 g/mol
InChI Key: LCDLJTYTVMVKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate, or EHTO, is a synthetic compound with a broad range of applications in the fields of scientific research and drug development. EHTO is a highly versatile compound, with a wide variety of uses in the lab and in the pharmaceutical industry. It is a key component in the synthesis of a variety of drugs and pharmaceuticals, and has been studied extensively for its potential use in the treatment of various diseases and disorders. In

Scientific Research Applications

EHTO has been extensively studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of a number of drugs and pharmaceuticals, and has been studied for its potential use in the treatment of various diseases and disorders. In addition, EHTO has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and cyclic peptides. It has also been studied for its potential use in the synthesis of polymers and other materials.

Mechanism Of Action

EHTO is believed to act as a pro-drug, meaning that it is converted into an active form in the body. This active form is believed to interact with various receptors in the body to produce its effects. Specifically, it is believed to interact with the serotonin 5-HT1A receptor, as well as the dopamine D2 receptor. It is believed that these interactions lead to the various biochemical and physiological effects of EHTO.

Biochemical And Physiological Effects

EHTO has been studied for its potential use in the treatment of a variety of diseases and disorders. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. In addition, it has been shown to have anti-cancer and anti-viral effects. It has also been shown to have neuroprotective effects, and to reduce the risk of stroke.

Advantages And Limitations For Lab Experiments

EHTO has a number of advantages for use in laboratory experiments. It is a highly versatile compound, and has a wide variety of uses in the lab. It is also relatively easy to synthesize, and has a high yield. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, and must be handled with care. In addition, it is a relatively expensive compound, and its availability may be limited.

Future Directions

EHTO has a wide range of potential applications in the fields of scientific research and drug development. In the future, it may be used in the synthesis of a variety of drugs and pharmaceuticals, and may be studied for its potential use in the treatment of various diseases and disorders. In addition, it may be used in the synthesis of peptides, peptidomimetics, and cyclic peptides, and may be studied for its potential use in the synthesis of polymers and other materials. Finally, it may be studied for its potential use in the development of new therapies for a variety of diseases and disorders.

properties

IUPAC Name

ethyl 4-hydroxy-5-oxo-1-(thiophen-2-ylmethyl)-2H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-2-17-12(16)9-7-13(11(15)10(9)14)6-8-4-3-5-18-8/h3-5,14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDLJTYTVMVKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715650
Record name Ethyl 4-hydroxy-5-oxo-1-[(thiophen-2-yl)methyl]-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

CAS RN

131436-78-7
Record name Ethyl 4-hydroxy-5-oxo-1-[(thiophen-2-yl)methyl]-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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